molecular formula C6H13ClF3N B1423317 3-(Trifluoromethyl)pentan-3-amine hydrochloride CAS No. 498581-24-1

3-(Trifluoromethyl)pentan-3-amine hydrochloride

Cat. No. B1423317
CAS RN: 498581-24-1
M. Wt: 191.62 g/mol
InChI Key: TZZRJHPOIFSVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethyl)pentan-3-amine hydrochloride” is a chemical compound with the molecular formula C6H13ClF3N . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)pentan-3-amine hydrochloride” consists of a pentane chain with a trifluoromethyl group and an amine group attached to the third carbon atom .

Scientific Research Applications

Medicine

3-(Trifluoromethyl)pentan-3-amine hydrochloride: is utilized in the development of pharmaceuticals, particularly for acute migraine treatment . Its trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of therapeutic compounds.

Agriculture

In the agricultural sector, this compound is explored for its potential use in the synthesis of pesticides and herbicides . Its trifluoromethyl group can contribute to the creation of compounds with improved activity and selectivity against various agricultural pests .

Material Science

The compound’s unique chemical structure makes it valuable in material science, particularly in the synthesis of fluorinated polymers . These polymers exhibit enhanced stability and resistance to solvents and chemicals, making them suitable for a wide range of industrial applications .

Environmental Science

3-(Trifluoromethyl)pentan-3-amine hydrochloride: is studied for its role in environmental remediation . Researchers are investigating its effectiveness in breaking down pollutants and toxins in soil and water, aiding in the detoxification of contaminated environments .

Biochemistry

In biochemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a key intermediate in the production of various biochemical reagents and is essential for research in enzymatic reactions and metabolic pathways .

Pharmacology

Pharmacologically, it is a valuable reference standard for drug testing and development. Its presence in the molecular structure of drugs can influence their pharmacokinetic and pharmacodynamic properties, making it a critical component in the design of new medications .

Analytical Chemistry

Analytical chemists employ 3-(Trifluoromethyl)pentan-3-amine hydrochloride in the development of analytical methods, such as chromatography and spectrometry . It is used to calibrate instruments and validate methodologies that are crucial for quality control in various industries .

Chemical Engineering

In chemical engineering, this compound is involved in process optimization and the development of synthetic routes for industrial-scale production. Its stability under different conditions is key to designing efficient and cost-effective manufacturing processes .

properties

IUPAC Name

3-(trifluoromethyl)pentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-3-5(10,4-2)6(7,8)9;/h3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZRJHPOIFSVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pentan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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